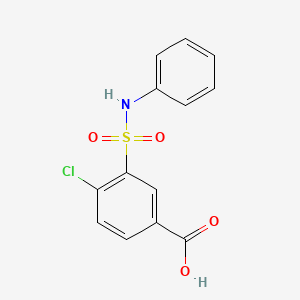

4-Chloro-3-(phenylsulfamoyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

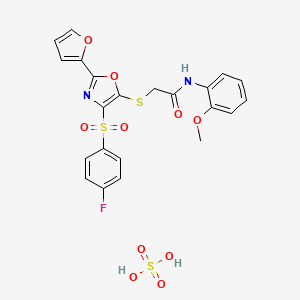

4-Chloro-3-(phenylsulfamoyl)benzoic acid, also referred to as PCSA, is an organic compound. It has a molecular formula of C13H10ClNO4S and an average mass of 311.741 Da .

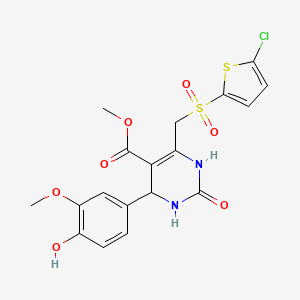

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(phenylsulfamoyl)benzoic acid consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Polymer-Rare Earth Complexes

The compound is used in the preparation of polymer-rare earth complexes. Specifically, it assists in the formation of complexes that exhibit strong fluorescence emission. This fluorescence is significantly enhanced by the aryl carboxylic acid ligands chemically attached to the side chains, demonstrating an "Antenna Effect" in these complexes (Gao, Fang, & Men, 2012).

Catalyst in Organic Synthesis

It serves as a catalyst in the synthesis of organic compounds. An example includes its role in facilitating the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) via condensation reactions. This method offers several advantages such as high yields and eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Synthesis of Bioactive Compounds

It is utilized in the synthesis of bioactive compounds, particularly in the field of medicinal chemistry. For instance, its derivatives have been explored for their potential biological activity, including antimicrobial properties (Havaldar & Khatri, 2006).

Hypervalent Iodine Reagents

It plays a role in the creation of hypervalent iodine reagents for organic synthesis, especially in the vicinal halomethoxylation of unsaturated compounds. These reagents offer the advantage of recyclability and ease of separation from reaction mixtures (Yusubov, Drygunova, & Zhdankin, 2004).

Antimicrobial and Antioxidant Activities

Certain derivatives of the compound exhibit antimicrobial and antioxidant activities. These derivatives are synthesized through the reaction with benzenesulfonyl chloride and have shown promising results against various microorganisms and in antioxidant assays (Egbujor, Okoro, & Okafor, 2019).

Environmental Applications

It is used in environmental applications such as water purification. Specifically, it assists in the degradation of pollutants under UV light in the presence of titanium dioxide, contributing to the mineralization of various organic compounds (Matthews, 1990).

Eigenschaften

IUPAC Name |

4-chloro-3-(phenylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOMJRJEEVXYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(phenylsulfamoyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)

![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)

![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2683179.png)

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2683181.png)